Cas no 1805344-74-4 (Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate)

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of bromine and difluoromethyl groups at the 2- and 3-positions, respectively, enhances its reactivity as a versatile intermediate for cross-coupling reactions and further functionalization. The ethyl acetate moiety improves solubility in organic solvents, facilitating downstream modifications. Its structural features, including the electron-withdrawing fluorine substituents, contribute to its stability and selectivity in nucleophilic substitution and metal-catalyzed transformations. This compound is particularly valuable in the development of bioactive molecules, offering precise control over molecular architecture in medicinal chemistry and crop protection applications.
Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate structure
1805344-74-4 structure
商品名:Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate
CAS番号:1805344-74-4
MF:C10H9BrF3NO2
メガワット:312.083172559738
CID:4859935

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate
    • インチ: 1S/C10H9BrF3NO2/c1-2-17-7(16)3-5-6(12)4-15-9(11)8(5)10(13)14/h4,10H,2-3H2,1H3
    • InChIKey: LZJQPRLVFHBOLK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=C(C(=CN=1)F)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 268
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029061474-1g
Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate
1805344-74-4 97%
1g
$1,549.60 2022-04-01

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate 関連文献

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetateに関する追加情報

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate (CAS No. 1805344-74-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate, identified by its CAS number 1805344-74-4, is a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple fluorine atoms and a bromine substituent enhances its reactivity, making it particularly useful in constructing complex drug candidates.

The compound's molecular structure consists of a pyridine ring substituted with a bromine atom at the 2-position, a difluoromethyl group at the 3-position, and a fluorine atom at the 5-position. Additionally, the 4-position of the pyridine ring is esterified with an ethyl group. This particular arrangement of functional groups imparts distinct chemical properties that are exploited in synthetic chemistry. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the electron-withdrawing nature of the difluoromethyl and fluorine groups influences the reactivity and electronic properties of the molecule.

In recent years, Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate has garnered attention in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of kinase inhibitors, which are widely used to target various diseases, including cancer and inflammatory disorders. The compound's ability to serve as a building block for more complex scaffolds has been leveraged in several high-profile research projects.

One notable application of this compound is in the synthesis of small-molecule inhibitors targeting tyrosine kinases. Tyrosine kinases play a crucial role in signal transduction pathways and are frequently dysregulated in cancer cells. By incorporating Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate into lead optimization campaigns, researchers have been able to develop potent inhibitors with improved selectivity and efficacy. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against mutant forms of proteins implicated in chronic myeloid leukemia (CML).

Another area where Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate has found utility is in the development of antiviral agents. The structural motif present in this compound has been incorporated into molecules designed to interfere with viral replication cycles. Specifically, researchers have explored its potential as a precursor for inhibitors targeting viral proteases and polymerases. Preliminary studies suggest that certain analogs derived from Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate exhibit promising antiviral activity against RNA viruses.

The synthetic methodologies involving Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate have also seen significant advancements. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to introduce additional functional groups onto the pyridine core. These reactions allow for precise control over regioselectivity, enabling chemists to construct complex molecular architectures with high fidelity. Furthermore, green chemistry principles have been increasingly integrated into synthetic protocols, minimizing waste and improving atom economy.

The impact of Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate extends beyond academic research; it has also caught the attention of pharmaceutical companies engaged in drug discovery and development. Its versatility as an intermediate has led to its inclusion in several patent applications and industrial processes. Companies are keenly interested in leveraging this compound to accelerate their pipelines for novel therapeutics, particularly those targeting unmet medical needs.

The future prospects for Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate are promising, given its broad applicability across multiple therapeutic areas. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify new derivatives with enhanced pharmacological properties. Additionally, advances in synthetic organic chemistry continue to open up new possibilities for modifying this compound's structure, potentially leading to breakthroughs in drug development.

In conclusion, Ethyl 2-bromo-3-(difluoromethyl)-5-fluoropyridine-4-acetate (CAS No. 1805344-74-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents. As research progresses, it is likely that this compound will continue to play a pivotal role in the discovery and development of next-generation drugs.

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